molecular formula C17H10F6N4O6 B6355832 2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane;  97% CAS No. 887267-99-4

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane; 97%

Cat. No. B6355832
CAS RN: 887267-99-4
M. Wt: 480.27 g/mol
InChI Key: KXRNAADRWFLSAN-UHFFFAOYSA-N
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Description

“2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” is a chemical compound with the molecular formula C17H10F6N4O6 and a molecular weight of 480.27 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” is characterized by two nitrophenyl groups attached to a hexafluoropropane moiety . The presence of nitro groups and carbamoyl groups on the phenyl rings suggests potential reactivity at these sites.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization for Polymer Monomers

The fluorine-containing monomer, a derivative of this compound, has been synthesized for the development of polybenzoxazole and polyimide polymers. These polymers are known for their exceptional thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications. For instance, the synthesis of fluorine-containing polybenzoxazole monomers from this compound involves reactions under controlled conditions, leading to materials with potential applications in aerospace and electronics due to their high thermal stability and specific mechanical properties (Fu Ju-sun, 2007). Similarly, the preparation of polyimide monomers from this compound, through reactions with various anhydrides, yields polymers that are useful in creating organosoluble and light-colored materials with applications in microelectronics and coatings (Zhang Shu-xiang, 2012).

Advanced Materials for Gas Separation and Sensing

The compound's derivatives have been explored for their efficacy in gas separation technologies and sensing applications. Copolyimides containing carboxylic acid groups, synthesized from this compound, demonstrate improved gas permeation properties, which are crucial for applications in gas separation processes. The structural modifications introduced by the compound enhance the membranes' selectivity and permeability for specific gases (R. Huertas et al., 2011). Additionally, materials synthesized from this compound have been utilized as coating materials for the detection of chemical warfare agents, showcasing the compound's role in developing sensitive and selective sensors for security and environmental monitoring (Pinaki S. Bhadury et al., 2005).

Contributions to Thermal Stability and Dielectric Properties

The introduction of the compound into polymer backbones has been shown to significantly affect the thermal stability and dielectric properties of the resulting materials. For example, polyimides containing this compound exhibit lower dielectric constants and moisture absorption rates, making them ideal for electronic applications where material stability and electrical insulation are paramount (Chin‐Ping Yang et al., 2003). These properties are particularly valuable in the context of microelectronics and advanced coatings, where performance stability under thermal stress and minimal dielectric interference are critical.

Mechanism of Action

The mechanism of action of “2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

The safety and hazards associated with “2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” are not specified in the available resources. It is recommended to handle it with appropriate safety measures, as with all chemicals .

Future Directions

The future directions for the use of “2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane” are not specified in the available resources. Given its use in proteomics research, it may have potential applications in the study of protein structure and function .

properties

IUPAC Name

4-[2-(4-carbamoyl-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N4O6/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(24)28)11(5-7)26(30)31)8-2-4-10(14(25)29)12(6-8)27(32)33/h1-6H,(H2,24,28)(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNAADRWFLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146587
Record name 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887267-99-4
Record name 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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